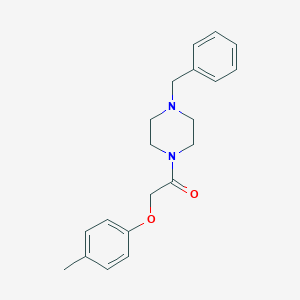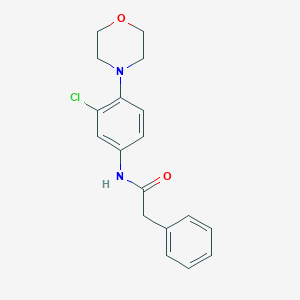![molecular formula C18H22N2O B246356 N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
N-[4-(diethylamino)-2-methylphenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)-2-methylphenyl]benzamide, commonly known as Lidocaine, is a local anesthetic drug used to numb specific areas of the body for medical procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren. Lidocaine is a member of the amide class of local anesthetics, which are widely used in medicine and dentistry.
Mecanismo De Acción
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells. When a nerve cell is stimulated, sodium ions flow into the cell through these channels, causing depolarization and the generation of an action potential. Lidocaine binds to a specific site on the channel protein, preventing the influx of sodium ions and inhibiting the generation of action potentials. This results in the numbing effect of the drug.
Biochemical and Physiological Effects:
Lidocaine has a number of biochemical and physiological effects, including inhibition of voltage-gated sodium channels, reduction of membrane excitability, and inhibition of neurotransmitter release. It also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lidocaine is a widely used tool in scientific research, particularly for studying the function of ion channels. Its advantages include its specificity for voltage-gated sodium channels, its ability to block these channels reversibly, and its relatively low toxicity. However, there are also limitations to its use, including the potential for off-target effects, the need for careful titration to achieve the desired level of block, and the potential for interference with other cellular processes.
Direcciones Futuras
There are a number of future directions for research on Lidocaine and related compounds. One area of interest is the development of more selective inhibitors of specific ion channels, which could have therapeutic applications in the treatment of pain, epilepsy, and other neurological disorders. Another area of interest is the study of the effects of Lidocaine on other cellular processes, including gene expression and protein synthesis. Finally, there is ongoing research into the mechanisms of action of Lidocaine and related compounds, which could lead to the development of new drugs with improved efficacy and reduced side effects.
Métodos De Síntesis
Lidocaine is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with diethylamine to form N-[2,6-dimethylphenyl]-N-(2,2-diethylamino)acetamide. Finally, this compound is reacted with benzoyl chloride to form N-[4-(diethylamino)-2-methylphenyl]benzamide.
Aplicaciones Científicas De Investigación
Lidocaine is widely used in scientific research as a tool to study the function of ion channels. It is particularly useful for studying voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons and muscle cells. Lidocaine blocks these channels by binding to a specific site on the channel protein, thereby preventing the influx of sodium ions and inhibiting the generation of action potentials.
Propiedades
Fórmula molecular |
C18H22N2O |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
N-[4-(diethylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C18H22N2O/c1-4-20(5-2)16-11-12-17(14(3)13-16)19-18(21)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3,(H,19,21) |
Clave InChI |
HNYYGGWOVGXRHC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)





![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B246291.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246295.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)